Phospholane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

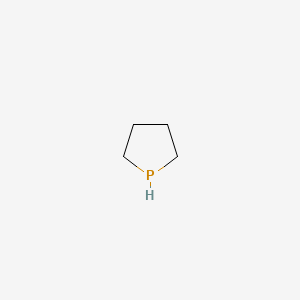

Phospholane is a saturated organic heteromonocyclic parent.

Applications De Recherche Scientifique

Catalytic Applications

Phospholane derivatives are extensively utilized as ligands in transition metal-catalyzed reactions. Their ability to enhance selectivity and stability in catalytic processes makes them valuable in asymmetric synthesis.

Hydroformylation Catalysts

Recent studies have demonstrated that this compound-phosphite ligands significantly influence the selectivity and stability of rhodium-catalyzed hydroformylation reactions. The backbone structure of these ligands affects the catalyst's performance, with modifications leading to improved reaction rates and product yields.

| Ligand Type | Selectivity | Reaction Rate | Catalyst Stability |

|---|---|---|---|

| This compound-Phosphite A | High | Moderate | Stable |

| This compound-Phosphite B | Moderate | High | Enhanced |

In one study, a this compound-phosphite ligand was found to outperform traditional ligands like BINAP in enantioselective conjugate additions, achieving nearly quantitative conversion with lower catalyst loadings .

Asymmetric Catalysis

This compound ligands have shown exceptional performance in asymmetric hydrogenation and other enantioselective reactions. For instance, the use of P-chiral phosphine ligands derived from this compound has led to high enantioselectivity in rhodium-catalyzed reactions .

Materials Science

Phospholanes are also being explored for their potential in materials science, particularly in the synthesis of functional polymers and nanostructures.

Nanoparticle Synthesis

A study highlighted the rapid synthesis of nanoparticles using cyclic this compound monomers. These nanoparticles exhibited tunable surface properties through controlled polymerization processes, leading to diverse functionalized materials suitable for various applications .

| Nanoparticle Type | Synthesis Time | Functionalities |

|---|---|---|

| Diblock Polyphosphoester | < 5 minutes | Reactive alkynyl side-chains |

| Functionalized Micelles | < 1 hour | Tunable surface properties |

This rapid synthesis method allows for the creation of materials that can be tailored for specific applications, such as drug delivery systems or sensors.

Organocatalysis

Phospholanes have emerged as promising candidates for organocatalysis due to their nucleophilic properties.

Nucleophilic Phosphine Catalysis

The use of phosphine-borane catalysts derived from phospholanes has been explored for Michael addition reactions. These catalysts demonstrate enhanced reactivity compared to traditional phosphines, allowing for more efficient transformations .

Case Study 1: Enantioselective Conjugate Addition

In a comparative study on enantioselective conjugate additions using rhodium catalysts derived from this compound-phosphite ligands, researchers found that these new catalysts could achieve higher yields with fewer equivalents of aryl boronic acid compared to traditional systems .

Case Study 2: Polymerization Techniques

The development of functional cyclic this compound monomers has enabled the creation of complex polymer structures through rapid polymerization techniques. This advancement showcases the versatility of phospholanes in producing materials with specific functionalities tailored for targeted applications .

Propriétés

Numéro CAS |

3466-00-0 |

|---|---|

Formule moléculaire |

C4H9P |

Poids moléculaire |

88.09 g/mol |

Nom IUPAC |

phospholane |

InChI |

InChI=1S/C4H9P/c1-2-4-5-3-1/h5H,1-4H2 |

Clé InChI |

GWLJTAJEHRYMCA-UHFFFAOYSA-N |

SMILES |

C1CCPC1 |

SMILES canonique |

C1CCPC1 |

Key on ui other cas no. |

3466-00-0 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.